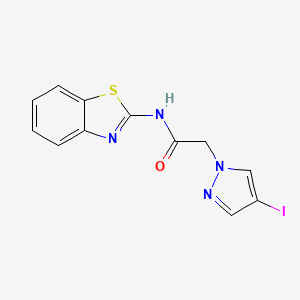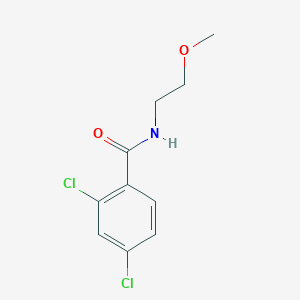![molecular formula C18H15FN2O2S B6075200 5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, commonly known as FITI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
FITI exerts its therapeutic effects by binding to the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. This binding leads to the activation of several signaling pathways that modulate pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
FITI has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. FITI has been found to have a good safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FITI has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for FITI research. One potential area of investigation is the development of FITI-based drugs for the treatment of pain and inflammation. FITI could also be explored as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the long-term safety and efficacy of FITI in humans.
Métodos De Síntesis
The synthesis of FITI involves the reaction of 4-fluorobenzaldehyde, 2-thiophenecarboxylic acid, and 2-pyrrolidone in the presence of acetic anhydride, triethylamine, and dichloromethane. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography. The final product is obtained as a white crystalline powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
FITI has shown potential therapeutic properties in several scientific research studies. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. FITI has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-(2-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-13-7-5-12(6-8-13)16-11-14(20-23-16)18(22)21-9-1-3-15(21)17-4-2-10-24-17/h2,4-8,10-11,15H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIGLHBPCMIOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)


![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
